KMH-233 is a chemical compound classified as an inhibitor of the L-type amino acid transporter 1, also known as LAT1. It has a molecular formula of and a molecular weight of 587.6 g/mol. The compound is notable for its selectivity towards LAT1, exhibiting an IC50 value of 18.2 µM, while showing significantly lower activity against LAT2 (IC50 > 1,000 µM) . KMH-233 has been studied for its potential applications in cancer therapy, particularly in enhancing the efficacy of certain chemotherapeutic agents.
The synthesis of KMH-233 involves several key steps that utilize organic synthesis techniques. While specific detailed methodologies are not extensively documented in public sources, it typically includes:
The precise synthetic route may vary but generally employs standard organic reactions such as nucleophilic substitutions and cyclizations to achieve the desired molecular architecture.
KMH-233 features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The structure includes:
KMH-233 has been shown to participate in several significant biochemical interactions:
These interactions are quantified through IC50 values, indicating the concentration required to inhibit biological activity by 50%. The compound's selectivity for LAT1 over LAT2 suggests potential for targeted therapeutic strategies with reduced side effects.
The mechanism by which KMH-233 exerts its effects primarily involves:
Research indicates that at concentrations around 100 µM, KMH-233 effectively induces apoptosis in MCF-7 cells, showcasing its potential as an anti-cancer agent .
KMH-233 is primarily utilized in research focused on cancer biology due to its ability to inhibit LAT1. Its applications include:
System L amino acid transporters facilitate sodium-independent transport of large neutral amino acids (LNAAs), including essential substrates like leucine, phenylalanine, tyrosine, and tryptophan. Among four identified isoforms (LAT1–LAT4), LAT1 (SLC7A5) forms a heterodimeric complex with the glycoprotein CD98hc (SLC3A2), which enables plasma membrane localization and functional stability [1] [8]. While LAT1 exhibits high affinity for branched-chain and aromatic amino acids (Km ≈ 15–50 μM), LAT2 serves as a lower-affinity transporter (Km > 100 μM) with broader substrate specificity in non-malignant tissues [1] [9]. Physiologically, LAT1 is predominantly expressed at the blood-brain barrier (BBB), placenta, and testes, supporting nutrient delivery and hormone transport [1] [9]. In contrast, LAT3/LAT4 function independently of CD98hc and localize to basolateral membranes for amino acid efflux [8].
Transporter | Gene | Affinity for Leu (Km) | CD98hc Association | Primary Tissue Distribution |
---|---|---|---|---|
LAT1 | SLC7A5 | 15–50 μM | Required | BBB, placenta, cancer cells |
LAT2 | SLC7A8 | 100–300 μM | Required | Kidney, intestine |
LAT3 | SLC43A1 | ≈200 μM | Independent | Liver, skeletal muscle |
LAT4 | SLC43A2 | ≈1 mM | Independent | Small intestine, kidney |
LAT1 is dysregulated in >20 cancer types, with immunohistochemical analyses confirming overexpression in >90% of renal cell carcinomas (RCCs), pancreatic ductal adenocarcinomas (PDACs), glioblastomas, and hormone-resistant prostate cancers [1] [5] [8]. This overexpression correlates with advanced tumor stage, vascular invasion, and metastasis. For example, in RCC, high LAT1 expression associates with T3/T4 staging (p=0.037) and vascular invasion (p=0.009), while multivariate analysis identifies LAT1 as an independent prognostic factor for reduced overall survival (HR: 4.5, 95% CI: 1.1–25.6; p=0.035) [5]. Mechanistically, tumorigenic LAT1 upregulation fuels mTORC1 activation via leucine influx, driving protein synthesis, cell cycle progression, and metabolic reprogramming [1] [6].
LAT1 inhibition deprives cancer cells of essential amino acids, suppressing mTORC1 signaling and triggering amino acid stress responses like the GCN2-ATF4 pathway [1] [3]. Unlike normal cells, malignancies exhibit "LAT1 addiction" due to their heightened anabolic demands and limited compensatory mechanisms. Preclinical studies confirm that genetic LAT1 knockout reduces tumor proliferation by >70% in colon cancer models, while sparing LAT2-expressing healthy tissues [1] [8]. This therapeutic index positions LAT1 as a compelling target for precision oncology.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7